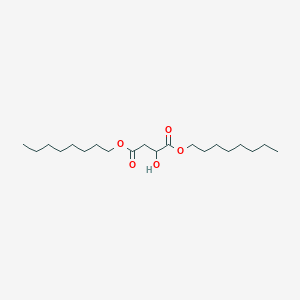
Dioctyl 2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2-hydroxybutanedioate, also known as DOHB, is an organic compound that belongs to the class of diesters. It is commonly used in the field of scientific research due to its unique properties and characteristics. DOHB is a colorless, odorless, and tasteless substance that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of Dioctyl 2-hydroxybutanedioate is not fully understood. However, it is believed that Dioctyl 2-hydroxybutanedioate acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing the flexibility and softness of the polymer. Dioctyl 2-hydroxybutanedioate also acts as a lubricant by reducing the friction between the moving parts of the machinery.
Biochemische Und Physiologische Effekte
Dioctyl 2-hydroxybutanedioate has no significant biochemical or physiological effects on the human body. However, it may cause irritation to the skin and eyes upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
Dioctyl 2-hydroxybutanedioate has several advantages for lab experiments. It is a cost-effective and readily available substance that can be easily synthesized in the laboratory. Dioctyl 2-hydroxybutanedioate is also stable under normal laboratory conditions and has a long shelf life. However, Dioctyl 2-hydroxybutanedioate has some limitations for lab experiments. It is not suitable for experiments that require high purity or high precision due to its impurities and variability in the synthesis process.
Zukünftige Richtungen
There are several future directions for the use of Dioctyl 2-hydroxybutanedioate in scientific research. First, Dioctyl 2-hydroxybutanedioate can be used as a plasticizer in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. Second, Dioctyl 2-hydroxybutanedioate can be used as a lubricant in the production of renewable energy sources, such as wind turbines and solar panels. Third, Dioctyl 2-hydroxybutanedioate can be used as a surfactant in the production of nanomaterials, which have potential applications in medicine, electronics, and energy storage. Fourth, Dioctyl 2-hydroxybutanedioate can be used as a catalyst in organic synthesis reactions, which can reduce the use of toxic and hazardous chemicals. Overall, Dioctyl 2-hydroxybutanedioate has great potential for future applications in various fields of scientific research.
Synthesemethoden
Dioctyl 2-hydroxybutanedioate can be synthesized by the reaction between dioctyl succinate and sodium hydroxide in the presence of water. The reaction takes place at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction time is about 6-7 hours, and the yield of Dioctyl 2-hydroxybutanedioate is around 90%. The purity of Dioctyl 2-hydroxybutanedioate can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Dioctyl 2-hydroxybutanedioate has been widely used in scientific research due to its unique properties. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Dioctyl 2-hydroxybutanedioate is also used as a lubricant in the production of synthetic oils and greases. In addition, Dioctyl 2-hydroxybutanedioate is used as a surfactant in the production of detergents and cleaning agents.
Eigenschaften
CAS-Nummer |
15763-02-7 |
|---|---|
Produktname |
Dioctyl 2-hydroxybutanedioate |
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
dioctyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(22)17-18(21)20(23)25-16-14-12-10-8-6-4-2/h18,21H,3-17H2,1-2H3 |
InChI-Schlüssel |
CNHQWLUGXFIDAT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



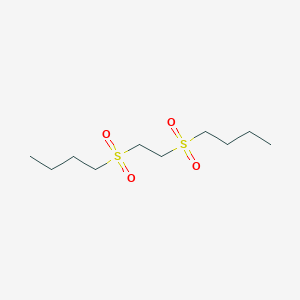
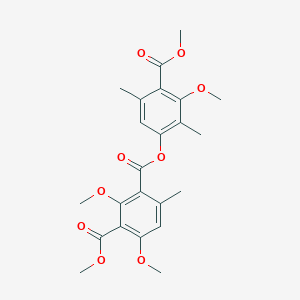
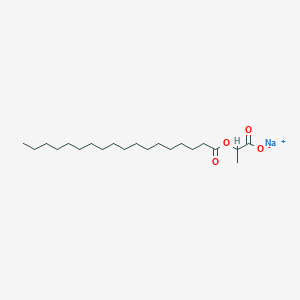
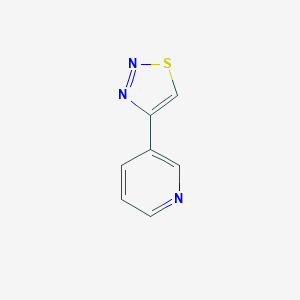
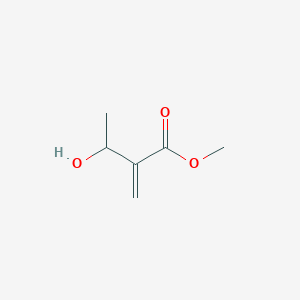
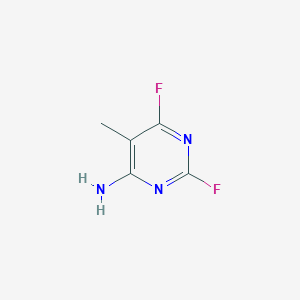
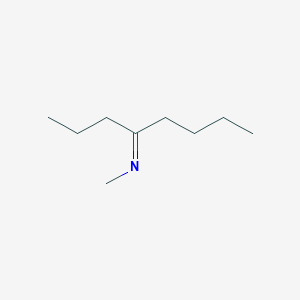
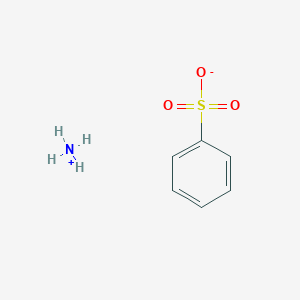
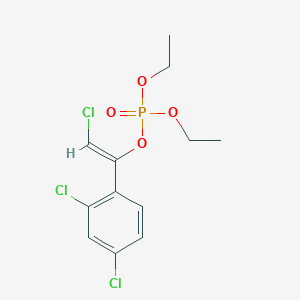
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
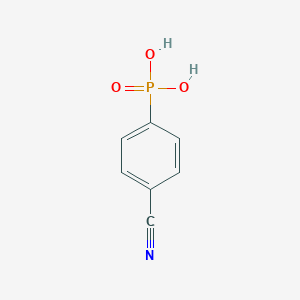
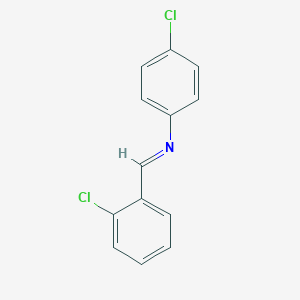
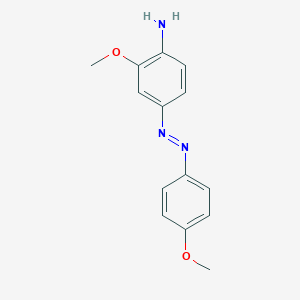
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)